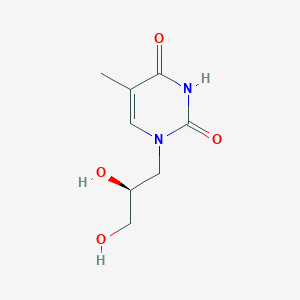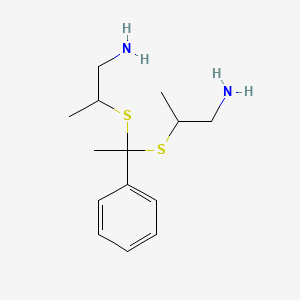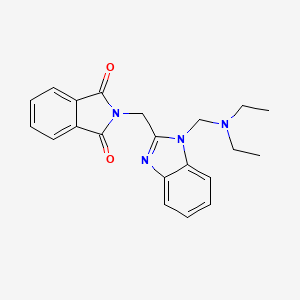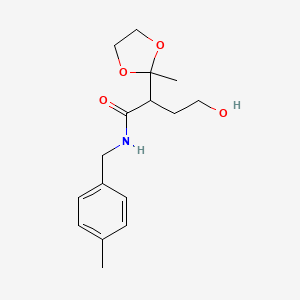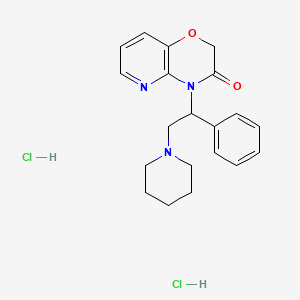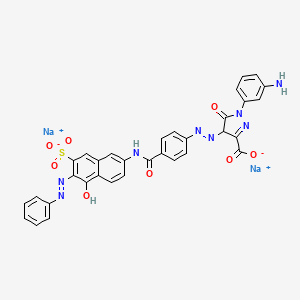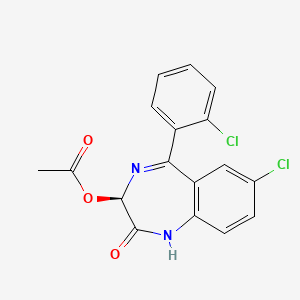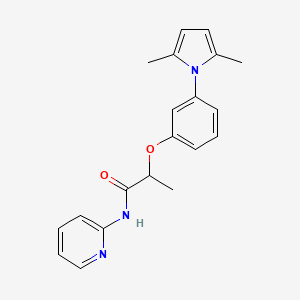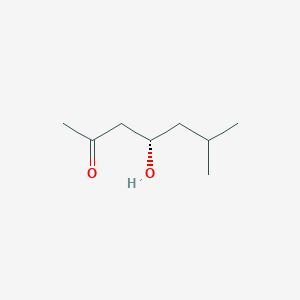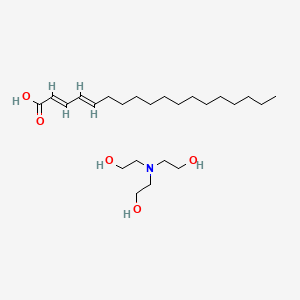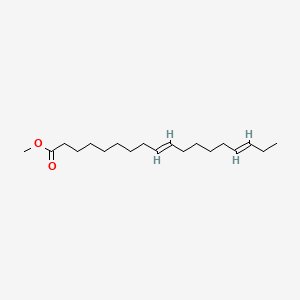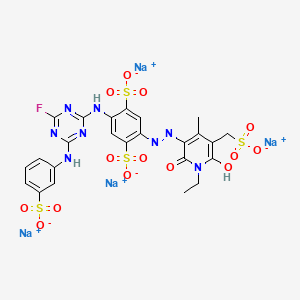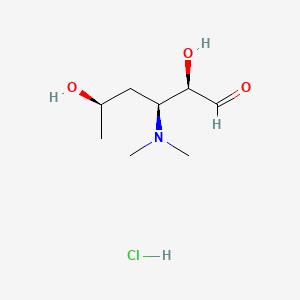
Desosamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Desosamine hydrochloride is a derivative of desosamine, which is a 3-(dimethylamino)-3,4,6-trideoxyhexose. Desosamine is an amino sugar found in certain macrolide antibiotics such as erythromycin, azithromycin, clarithromycin, methymycin, narbomycin, oleandomycin, picromycin, and roxithromycin . These antibiotics are known for their ability to inhibit bacterial ribosomal protein synthesis, making them effective against a variety of bacterial infections .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of desosamine hydrochloride involves several steps. One of the primary methods includes the conversion of TDP-4-keto-6-deoxyglucose to TDP-D-desosamine through a series of enzymatic reactions . The desI gene is particularly important as it implements C-4 deoxygenation by the enzymatic activity of dehydrase .
Industrial Production Methods
Industrial production of this compound typically involves the fermentation of Streptomyces venezuelae, which naturally produces desosamine as part of its metabolic processes . The desosamine is then extracted and purified to obtain this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Desosamine hydrochloride undergoes various chemical reactions, including glycosidic cleavage, oxidation, and reduction .
Common Reagents and Conditions
Glycosidic Cleavage: This reaction can be induced using alkaline conditions, resulting in the formation of aglycone methynolide and desosamine.
Oxidation: Oxidative degradation of desosamine can produce crotonaldehyde and other smaller molecules.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride.
Major Products
The major products formed from these reactions include aglycone methynolide, crotonaldehyde, and other smaller molecules .
Wissenschaftliche Forschungsanwendungen
Desosamine hydrochloride has several scientific research applications:
Wirkmechanismus
The mechanism of action of desosamine hydrochloride involves the inhibition of bacterial ribosomal protein synthesis . The desosamine sugar binds to the bacterial ribosome, preventing the formation of essential proteins required for bacterial growth and replication . This action effectively halts bacterial proliferation and leads to the elimination of the infection .
Vergleich Mit ähnlichen Verbindungen
Desosamine hydrochloride is unique due to its presence in macrolide antibiotics, which are known for their high efficacy against bacterial infections . Similar compounds include:
Erythromycin: Contains desosamine and is used to treat respiratory infections.
Azithromycin: Known for its long half-life and effectiveness against a wide range of bacteria.
Clarithromycin: Used to treat various bacterial infections, including those affecting the skin and respiratory system.
Methymycin, Narbomycin, Oleandomycin, Picromycin, Roxithromycin: All contain desosamine and are used in different therapeutic contexts.
This compound stands out due to its specific role in the inhibition of bacterial ribosomal protein synthesis, making it a critical component in the fight against bacterial infections .
Eigenschaften
CAS-Nummer |
57019-62-2 |
|---|---|
Molekularformel |
C8H18ClNO3 |
Molekulargewicht |
211.68 g/mol |
IUPAC-Name |
(2R,3S,5R)-3-(dimethylamino)-2,5-dihydroxyhexanal;hydrochloride |
InChI |
InChI=1S/C8H17NO3.ClH/c1-6(11)4-7(9(2)3)8(12)5-10;/h5-8,11-12H,4H2,1-3H3;1H/t6-,7+,8+;/m1./s1 |
InChI-Schlüssel |
VZYCTIRQFHQQMS-MWDCIYOWSA-N |
Isomerische SMILES |
C[C@H](C[C@@H]([C@H](C=O)O)N(C)C)O.Cl |
Kanonische SMILES |
CC(CC(C(C=O)O)N(C)C)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


